molecular formula C18H6O6 B1444358 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride CAS No. 129808-00-0

4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride

Cat. No.: B1444358
CAS No.: 129808-00-0
M. Wt: 318.2 g/mol
InChI Key: XGZRRDYHYZLYIJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 4,4’-(Ethyne-1,2-diyl)diphthalic Anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Properties

IUPAC Name

5-[2-(1,3-dioxo-2-benzofuran-5-yl)ethynyl]-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H6O6/c19-15-11-5-3-9(7-13(11)17(21)23-15)1-2-10-4-6-12-14(8-10)18(22)24-16(12)20/h3-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZRRDYHYZLYIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#CC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701338045
Record name 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129808-00-0
Record name 5,5'-(1,2-Ethynediyl)bis-(1,3-Isobenzofurandione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701338045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

According to an aspect of the invention, a 5-haloisobenzofuran-1,3-dione, such as 5-bromoisobenzofuran-1,3-dione, is reacted with ethyne to obtain 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione).
[Compound]
Name
5-haloisobenzofuran-1,3-dione
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Synthesis routes and methods II

Procedure details

The present inventors have found that (ethyne-1,2-diyl)bis(isobenzofuran-1,3-diones), such as 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione), may be obtained in a high yield in a one-step procedure by employing a Sonogashira coupling to react a chloro-, bromo-, or iodoisobenzofuran-1,3-dione, such as 5-chloro-, 5-bromo-, or 5-iodoisobenzofuran-1,3-dione, with acetylene, i.e. ethyne. By employing a one step procedure and by avoiding aqueous work-up, causing hydrolysis of the anhydride moieties, a (ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione), such as 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione), may be obtained in significantly higher yield and shorter process time compared to known processes.
[Compound]
Name
chloro
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Synthesis routes and methods III

Procedure details

4-Bromophthalic anhydride (21.8 g), dimethylacetamide (66 ml) and triethyl amine (16 ml) were mixed and purged with nitrogen. Thereafter, triphenylphosphine (113 mg), bis(triphenylphosphine)palladium(II) dichloride (101 mg) and copper iodide (55 mg) were added. The resulting mixture was pressurized with acetylene (approximative 2 bar) and heated to 80° C. Once the 4-bromophthalic anhydride had been consumed, which was determined by HPLC subsequent to methanolysis, acetic acid (87 ml) was added and the resulting mixture was cooled to 40° C. Mixture was filtered, and resulting solid washed twice with 10 ml acetic acid. The resulting product was dried at <100 mbar at 110° C., providing 7.8 g 5,5′-(ethyne-1,2-diyl)bis(isobenzofuran-1,3-dione) in a yield of 51%. The bromide content of the final product was determined to be 150 ppm by ion chromatography.
Quantity
21.8 g
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reactant
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66 mL
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Quantity
16 mL
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-(Ethyne-1,2-diyl)diphthalic Anhydride
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